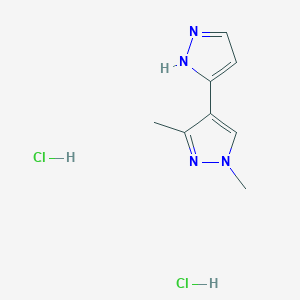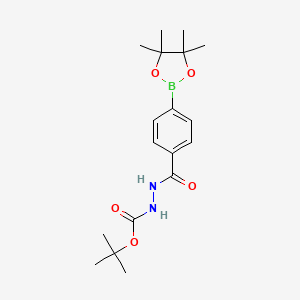![molecular formula C7H10Cl2F2N2 B2668283 [5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490407-05-9](/img/structure/B2668283.png)
[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2490407-05-9 . It has a molecular weight of 231.07 . The IUPAC name for this compound is (5-(difluoromethyl)pyridin-2-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-6(3-10)11-4-5;;/h1-2,4,7H,3,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
Research on hexahydropyrimidine derivatives, including those related to pyridin-2-yl compounds, highlights their significance in producing pharmaceutical agents with diverse pharmacological activities. These compounds are explored for their potential in creating anti-inflammatory, analgesic agents, fungicides, antibacterials, parasiticides, and antivirals. The facile cleavage of hexahydropyrimidines under mild acidic conditions also makes them useful in organic synthesis as protective groups for selective acylation. Furthermore, their ability to form polydentate nitrogen donor complexes suggests applications in coordinating transition metal ions, which could be valuable in catalysis and material science (Abu-Obaid et al., 2014).
Catalysis and Material Science
The development of unsymmetrical pincer palladacycles from pyridin-2-yl derivatives demonstrates their utility in catalysis, particularly in C–H bond activation. These catalysts showcase good activity and selectivity, underpinning the importance of such compounds in synthesizing complex molecules and materials (Roffe et al., 2016).
Drug Development and Pharmacology
Investigations into Schiff bases of 3-aminomethyl pyridine for their anticonvulsant activity reveal the potential of pyridin-2-yl derivatives in drug development. These studies emphasize the significance of structural modifications at the pyridine moiety for enhancing biological activity, illustrating the role of such compounds in designing new therapeutic agents (Pandey & Srivastava, 2011).
Advanced Material Applications
The synthesis of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates from compounds including pyridin-2-yl methanamine derivatives showcases applications in creating materials with antiosteoclast activity. Such research points towards the use of these compounds in developing materials and agents for biomedical applications, particularly in bone health (Reddy et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for “[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” and related compounds could involve further exploration of their fungicidal activity . As resistance to existing fungicides increases, these compounds could potentially serve as promising agricultural compounds due to their unique mode of action .
Propiedades
IUPAC Name |
[5-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-6(3-10)11-4-5;;/h1-2,4,7H,3,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBGAMHLXXWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2490407-05-9 |
Source


|
| Record name | 1-[5-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

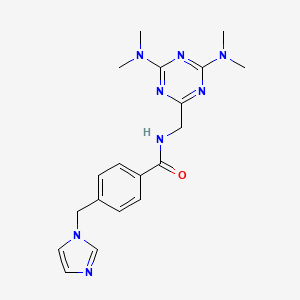

![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2668205.png)
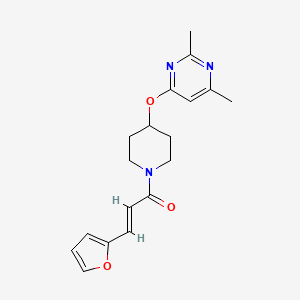
![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)
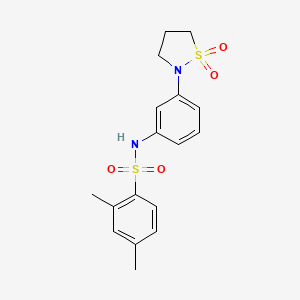


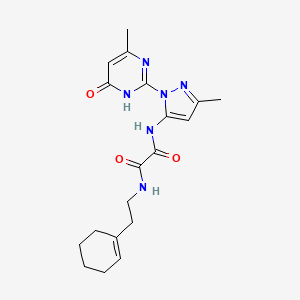
![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)
![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)
